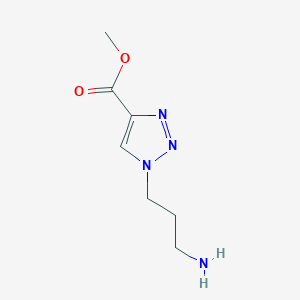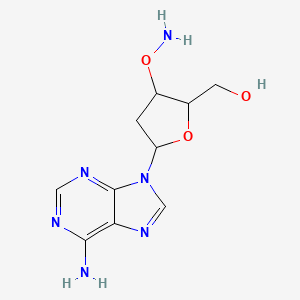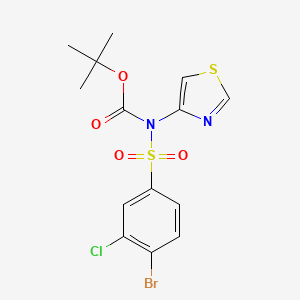
Methyl 1-(3-aminopropyl)-1H-1,2,3-triazole-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 1-(3-aminopropyl)-1H-1,2,3-triazole-4-carboxylate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(3-aminopropyl)-1H-1,2,3-triazole-4-carboxylate typically involves the cycloaddition reaction known as the Huisgen 1,3-dipolar cycloaddition. This reaction is between an azide and an alkyne to form the triazole ring. The specific steps are as follows:
Formation of the Azide: The starting material, 3-aminopropylamine, is reacted with sodium azide to form 3-azidopropylamine.
Cycloaddition Reaction: The 3-azidopropylamine is then reacted with methyl propiolate under copper(I) catalysis to form the triazole ring, yielding this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis could enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
Methyl 1-(3-aminopropyl)-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The carboxylate group can be reduced to form alcohol derivatives.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides, thiols, and amines can be used under basic or acidic conditions.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
科学研究应用
Methyl 1-(3-aminopropyl)-1H-1,2,3-triazole-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with antimicrobial and anticancer properties.
Materials Science: The compound is used in the development of advanced materials, including polymers and nanomaterials, due to its ability to form stable triazole rings.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound is used in biochemical assays and studies involving enzyme inhibition and protein binding.
作用机制
The mechanism of action of Methyl 1-(3-aminopropyl)-1H-1,2,3-triazole-4-carboxylate involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes, receptors, and nucleic acids.
Pathways Involved: It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting metabolic pathways and cellular processes.
相似化合物的比较
Similar Compounds
- 3-Aminopropyltrimethoxysilane (APTS)
- N-Methyl-3-aminopropyltrimethoxysilane (MAPTS)
- 3-Aminopropyltriethoxysilane (APTES)
Uniqueness
Methyl 1-(3-aminopropyl)-1H-1,2,3-triazole-4-carboxylate is unique due to its triazole ring structure, which imparts stability and reactivity. Unlike the similar compounds listed, which are primarily used in surface modification and materials science, this compound has broader applications in medicinal chemistry and organic synthesis.
属性
分子式 |
C7H12N4O2 |
|---|---|
分子量 |
184.20 g/mol |
IUPAC 名称 |
methyl 1-(3-aminopropyl)triazole-4-carboxylate |
InChI |
InChI=1S/C7H12N4O2/c1-13-7(12)6-5-11(10-9-6)4-2-3-8/h5H,2-4,8H2,1H3 |
InChI 键 |
BWMCLHIPKVYINT-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CN(N=N1)CCCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![Methyl(2-methylpropyl)[(piperidin-4-yl)methyl]amine](/img/structure/B12075340.png)



